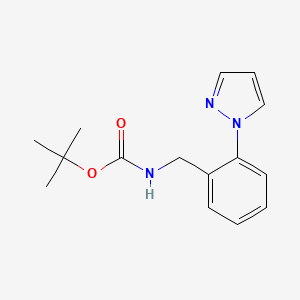![molecular formula C8H6IN3O2 B14033230 Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
The synthesis of Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
1H-pyrazolo[3,4-b]pyridines: These compounds have different substitution patterns and can exhibit different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity.
Propiedades
Fórmula molecular |
C8H6IN3O2 |
|---|---|
Peso molecular |
303.06 g/mol |
Nombre IUPAC |
methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-3-10-6-5(4)11-12-7(6)9/h2-3H,1H3,(H,11,12) |
Clave InChI |
YJYCFRRQZRGZLL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=NC2=C(NN=C12)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)


![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)





![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
